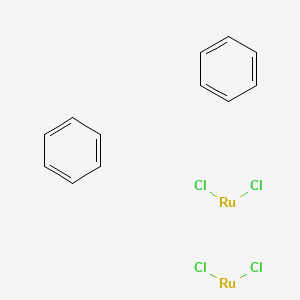

Benzeneruthenium(II) chloride dimer

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzene;dichlororuthenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6.4ClH.2Ru/c2*1-2-4-6-5-3-1;;;;;;/h2*1-6H;4*1H;;/q;;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXMUPKIEHNBNQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1.C1=CC=CC=C1.Cl[Ru]Cl.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl4Ru2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449898 | |

| Record name | Benzeneruthenium(II) chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37366-09-9 | |

| Record name | Benzeneruthenium(II) chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneruthenium(II) Chloride Dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

preparation of (benzene)ruthenium dichloride dimer from ruthenium trichloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of (benzene)ruthenium(II) dichloride dimer, with the formula [(C₆H₆)RuCl₂]₂, from ruthenium(III) trichloride (B1173362). This organoruthenium compound is a valuable precursor and catalyst in various chemical transformations, making its efficient preparation crucial for research and development in synthetic chemistry and drug discovery.

Overview

(Benzene)ruthenium(II) dichloride dimer is a red-brown, air-stable solid that serves as a key starting material for a wide range of ruthenium(II) complexes.[1] Its synthesis from the readily available ruthenium(III) trichloride hydrate (B1144303) (RuCl₃·xH₂O) is a common procedure in organometallic chemistry. The most prevalent method involves the in situ formation of the benzene (B151609) ligand through the dehydrogenation of a cyclohexadiene, typically 1,3-cyclohexadiene (B119728) or 1,4-cyclohexadiene, in an alcoholic solvent.[2][3] This process involves the reduction of Ru(III) to Ru(II).

Reaction Mechanism and Stoichiometry

The synthesis proceeds via the reduction of ruthenium(III) to ruthenium(II) with the concomitant dehydrogenation of a cyclohexadiene to form the η⁶-coordinated benzene ligand. The reaction is typically carried out in ethanol, which may also act as a reducing agent. The overall balanced equation for the reaction using 1,3-cyclohexadiene is:

2 RuCl₃·3H₂O + 2 C₆H₈ → [RuCl₂(C₆H₆)]₂ + 4 HCl + 6 H₂O

The dimeric structure of the product features two ruthenium atoms bridged by two chloride ligands, with each ruthenium atom also coordinated to a terminal chloride and a benzene ring.[1]

Caption: Proposed reaction pathway for the synthesis of (benzene)ruthenium(II) dichloride dimer.

Experimental Protocols

Several protocols for the synthesis of (benzene)ruthenium(II) dichloride dimer have been reported. The following is a detailed procedure adapted from the literature.[2]

Materials:

-

Ruthenium(III) trichloride hydrate (RuCl₃·xH₂O)

-

1,3-Cyclohexadiene

-

90% Aqueous Ethanol

-

Ethanol (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1.70 g of ruthenium(III) trichloride hydrate in 100 mL of 90% aqueous ethanol.

-

Add 6.0 mL of 1,3-cyclohexadiene to the solution.

-

Heat the reaction mixture at 45 °C for 3 hours. The solution will typically turn from a dark brown to a red-orange color.

-

After the reaction is complete, reduce the volume of the solution to approximately 30 mL using a rotary evaporator.

-

The product will precipitate as a red-brown solid. Collect the solid by vacuum filtration.

-

Wash the collected solid with ethanol.

-

Dry the product in vacuo to yield the (benzene)ruthenium(II) dichloride dimer.

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of (benzene)ruthenium(II) dichloride dimer.

Table 1: Synthesis Parameters and Yield

| Parameter | Value | Reference |

| Reactants | ||

| Ruthenium(III) trichloride hydrate | 1.70 g | [2] |

| 1,3-Cyclohexadiene | 6.0 mL | [2] |

| Solvent | ||

| 90% Aqueous Ethanol | 100 mL | [2] |

| Reaction Conditions | ||

| Temperature | 45 °C | [2] |

| Time | 3 hours | [2] |

| Yield | ||

| Reported Yield | 85% | [2] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Appearance | Red-brown solid | [1] |

| Molecular Formula | C₁₂H₁₂Cl₄Ru₂ | [1] |

| Molar Mass | 500.17 g/mol | [1] |

| Melting Point | Decomposes | [1] |

| Solubility | Slightly soluble in water (with hydrolysis) | [1] |

| ¹H NMR (DMSO-d₆) | A single resonance for the six equivalent protons of the coordinated benzene ring is expected. | [2] |

| ¹³C NMR (DMSO-d₆) | A single resonance for the carbon atoms of the coordinated benzene ring is expected. | [4][5] |

| Far-IR Spectroscopy | Bands at 294 cm⁻¹ (terminal Ru-Cl stretch) and 256, 248 cm⁻¹ (bridging Ru-Cl stretches) suggest a dimeric structure. | [2] |

Note: Specific chemical shifts for ¹H and ¹³C NMR can vary slightly depending on the solvent and instrument used. The provided information is based on expected behavior and literature descriptions.

Safety Considerations

-

Ruthenium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The synthesis should be performed in a well-ventilated fume hood.

-

1,3-Cyclohexadiene is flammable and should be handled with care.

Conclusion

The preparation of (benzene)ruthenium(II) dichloride dimer from ruthenium(III) trichloride and a cyclohexadiene is a well-established and efficient method. This guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and a proposed reaction mechanism. The resulting dimer is a versatile starting material for the synthesis of a wide array of organoruthenium complexes with applications in catalysis and medicinal chemistry.

References

- 1. (Benzene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Arene ruthenium(II) complexes formed by dehydrogenation of cyclohexadienes with ruthenium(III) trichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. Benzeneruthenium(II) Chloride Dimer | C12H12Cl4Ru2 | CID 10962144 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding of [(C₆H₆)RuCl₂]₂

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure and bonding of the organometallic compound (benzene)ruthenium(II) chloride dimer, [(C₆H₆)RuCl₂]₂. This dimeric complex is a crucial precursor in the synthesis of a wide array of ruthenium-based catalysts and potential therapeutic agents. A thorough understanding of its molecular architecture and electronic properties is paramount for the rational design of new functional molecules. This document consolidates crystallographic data, spectroscopic characterization, and experimental protocols to serve as a detailed resource for professionals in the fields of chemistry and drug development.

Molecular Structure and Bonding

The compound [(C₆H₆)RuCl₂]₂ is a red-brown, diamagnetic solid.[1] Its fundamental structure is a dimer consisting of two ruthenium(II) centers. Each ruthenium atom is coordinated in a half-sandwich or "piano-stool" geometry.[2]

Coordination Environment: Each ruthenium center is coordinated to:

-

An η⁶-bonded benzene (B151609) ring, which acts as a six-electron donor.

-

Two terminal chlorine atoms.

-

Two bridging chlorine atoms that link the two ruthenium centers.

This arrangement results in an edge-shared bioctahedral structure.[1] The molecule exists in different polymorphic forms, including a chloroform (B151607) solvate and an unsolvated beta polymorph, which exhibit slight variations in their structural parameters.

Crystallographic Data

The precise molecular geometry of [(C₆H₆)RuCl₂]₂ has been elucidated by single-crystal X-ray diffraction. Below is a summary of the key bond lengths and angles for both the chloroform solvated and the unsolvated beta polymorph.

Table 1: Selected Bond Lengths (Å) for [(C₆H₆)RuCl₂]₂

| Bond | Chloroform Solvate | Unsolvated β-Polymorph |

| Ru-Cl (terminal) | 2.3911(9) | 2.363(8) |

| Ru-Cl (bridging) | 2.4495(11) | 2.425(3) |

| Ru-Cl (bridging) | 2.4580(9) | 2.425(3) |

| Ru···Ru distance | Not reported | 3.651(4) |

| Ru-Benzene (centroid) | 1.646 | 1.71(2) |

Table 2: Selected Bond Angles (°) for [(C₆H₆)RuCl₂]₂

| Angle | Chloroform Solvate | Unsolvated β-Polymorph |

| Cl(b)-Ru-Cl(b) | Not reported | 82.4(3) |

| Ru-Cl(b)-Ru | Not reported | 97.6(3) |

| Cl(b)-Ru-Cl(t) | Not reported | 87.1(1) |

| Cl(b)-Ru-Benzene (centroid) | Not reported | 127.2(5) |

| Cl(t)-Ru-Benzene (centroid) | Not reported | 130.3(9) |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of [(C₆H₆)RuCl₂]₂ and for studying its electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a suitable deuterated solvent such as CDCl₃, the protons of the coordinated benzene ring typically exhibit a single resonance, indicating that they are chemically equivalent on the NMR timescale. The chemical shift of these protons is influenced by the electron-withdrawing nature of the ruthenium center and the overall geometry of the complex.

-

¹³C NMR: The carbon atoms of the benzene ligand also show a characteristic resonance in the ¹³C NMR spectrum. The chemical shift provides information about the electronic environment of the carbon atoms upon coordination to the ruthenium center.

Infrared (IR) Spectroscopy

Far-infrared spectroscopy is particularly useful for characterizing the metal-halogen stretching vibrations.

-

Terminal Ru-Cl stretch: A characteristic absorption band for the terminal Ru-Cl bond is typically observed in the far-IR region.

-

Bridging Ru-Cl stretch: The bridging Ru-Cl bonds give rise to distinct absorption bands at lower frequencies compared to the terminal stretches.

Experimental Protocols

Synthesis of [(C₆H₆)RuCl₂]₂

A common method for the synthesis of (benzene)ruthenium(II) chloride dimer involves the reaction of hydrated ruthenium(III) chloride with a cyclohexadiene, which serves as the benzene precursor through dehydrogenation.[1]

Materials:

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

-

1,3-Cyclohexadiene or α-phellandrene

Procedure:

-

A mixture of ruthenium(III) chloride hydrate and the cyclohexadiene is refluxed in ethanol.

-

The reaction progress can be monitored by a color change.

-

Upon completion, the reaction mixture is cooled, and the resulting red-brown precipitate is collected by filtration.

-

The solid product is washed with ethanol and dried under vacuum.

Single-Crystal X-ray Diffraction (SC-XRD)

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the complex in a suitable solvent system, such as chloroform or a mixture of dichloromethane (B109758) and a less polar solvent.

Data Collection and Refinement:

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data is collected using a diffractometer, typically with Mo Kα radiation at low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The collected data is processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F².[3]

-

All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy

Sample Preparation: A few milligrams of the complex are dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

Data Acquisition:

-

¹H NMR: Spectra are typically recorded on a 300 MHz or higher field spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR: Spectra are acquired with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Far-Infrared (Far-IR) Spectroscopy

Sample Preparation: A solid sample of the complex is prepared as a KBr or CsI pellet, or as a nujol mull.

Data Acquisition:

-

The spectrum is recorded using an FT-IR spectrometer equipped for the far-infrared region (typically 400-10 cm⁻¹).

-

The spectrum is background-corrected, and the positions of the absorption bands are determined.

Visualizations

Molecular Structure

Caption: Dimeric structure of [(C₆H₆)RuCl₂]₂.

Bonding Relationship

Caption: Bonding in the [(C₆H₆)RuCl₂]₂ monomeric unit.

References

An In-depth Technical Guide to Dichloro(p-cymene)ruthenium(II) Dimer (C₁₂H₁₂Cl₄Ru₂)

This technical guide provides a comprehensive overview of the physical and chemical properties of dichloro(p-cymene)ruthenium(II) dimer, a significant organometallic compound in research and development. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's characteristics, synthesis, and applications, with a focus on its catalytic and potential therapeutic properties.

Chemical Identity and Structure

Dichloro(p-cymene)ruthenium(II) dimer, with the chemical formula [RuCl₂(p-cymene)]₂, is a dimeric organoruthenium compound. In this complex, each ruthenium atom is coordinated to a p-cymene (B1678584) ligand and two chloride ions. The two ruthenium centers are bridged by two chloride ligands, resulting in a dimeric structure. The coordination geometry around each ruthenium atom is a pseudo-octahedral "piano-stool" arrangement.

Physical and Chemical Properties

The key physical and chemical properties of dichloro(p-cymene)ruthenium(II) dimer are summarized in the table below. This compound is a red-orange to red-brown crystalline powder, stable under ambient conditions but should be stored in a cool, dark place to prevent degradation.[1] It is insoluble in water but soluble in various organic solvents.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₈Cl₄Ru₂ | [3] |

| Molecular Weight | 612.39 g/mol | [3] |

| Appearance | Red-orange to red-brown crystals or powder | [1] |

| Melting Point | 247.0-250.0 °C (decomposes) | [1] |

| Solubility | Insoluble in water. Soluble in dichloromethane (B109758) and ethanol (B145695). | [1][2] |

| Stability | Stable under normal conditions. Incompatible with oxidizing agents. | [2][4] |

| CAS Number | 52462-29-0 |

Synthesis of Dichloro(p-cymene)ruthenium(II) Dimer

The synthesis of dichloro(p-cymene)ruthenium(II) dimer is typically achieved through the reaction of a ruthenium(III) chloride hydrate (B1144303) with a suitable p-cymene precursor, such as α-phellandrene or α-terpinene, in an alcohol solvent.[5][6] The diene isomerizes in situ to form the p-cymene ligand that coordinates to the ruthenium center.

Experimental Protocol for Synthesis

This protocol is based on established laboratory procedures for the synthesis of dichloro(p-cymene)ruthenium(II) dimer.[6]

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

α-Phellandrene (or α-terpinene)

-

Ethanol (95%)

-

Dichloromethane

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ruthenium(III) chloride hydrate in 95% ethanol.

-

Addition of Ligand Precursor: To the stirred solution, add an excess of α-phellandrene.

-

Reflux: Heat the reaction mixture to reflux and maintain reflux for several hours (typically 4-24 hours). The color of the solution will change to a deep red-orange.

-

Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator until the volume is reduced to approximately one-third of the original volume.

-

Crystallization: Cool the concentrated solution in an ice bath or freezer to induce crystallization of the product.

-

Isolation: Collect the orange-brown crystals by vacuum filtration.

-

Washing: Wash the crystals with cold diethyl ether to remove any unreacted α-phellandrene and other organic impurities.

-

Drying: Dry the purified dichloro(p-cymene)ruthenium(II) dimer under vacuum.

Synthesis Workflow Diagram

Caption: Synthesis workflow for dichloro(p-cymene)ruthenium(II) dimer.

Chemical Reactivity and Applications

Dichloro(p-cymene)ruthenium(II) dimer is a versatile precursor for the synthesis of a wide range of ruthenium(II) complexes. The chloride bridges can be cleaved by coordinating solvents or ligands to afford monomeric adducts.[7]

Key Reactions:

-

Bridge-Cleavage Reactions: The dimer reacts with Lewis bases, such as phosphines, amines, and N-heterocyclic carbenes (NHCs), to yield monomeric complexes of the type [RuCl₂(p-cymene)L].[7][8]

-

Ligand Substitution: The terminal chloride ligands can be substituted by other anionic ligands.

Applications:

-

Catalysis: It serves as a precatalyst for a variety of organic transformations, including transfer hydrogenation, C-H bond activation, and hydrosilylation reactions.[1][3][9]

-

Drug Development: Dichloro(p-cymene)ruthenium(II) dimer and its derivatives have shown promising anticancer activity.[10][11] These complexes can interact with biological macromolecules and have been investigated for their potential to induce apoptosis in cancer cells. Research suggests that some ruthenium(II)-arene complexes can inhibit enzymes like VEGFR2 and may exert their cytotoxic effects through mitochondria-mediated pathways.[12]

Potential Mechanism of Anticancer Activity

While the precise mechanism of action is still under investigation and can vary depending on the specific ligands attached to the ruthenium center, a general proposed pathway for the anticancer activity of ruthenium(II)-arene complexes involves intracellular activation and interaction with biological targets.

Caption: Proposed mechanism of anticancer activity for Ru(II)-arene complexes.

Safety Information

Dichloro(p-cymene)ruthenium(II) dimer is harmful if swallowed and causes serious eye irritation.[3] It is also harmful to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

Dichloro(p-cymene)ruthenium(II) dimer is a cornerstone organometallic complex with significant applications in catalysis and medicinal chemistry. Its well-defined structure, predictable reactivity, and the biological activity of its derivatives make it a subject of ongoing research and a valuable tool for the development of new synthetic methodologies and therapeutic agents. This guide provides essential technical information to support its use in advanced research and development settings.

References

- 1. Buy Dichloro(p-cymene)ruthenium(II) dimer (EVT-464474) | 52462-29-0 [evitachem.com]

- 2. Dichloro(p-cymene)ruthenium(II) dimer, 98% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Dichloro(p-cymene)ruthenium(II) dimer | C20H28Cl4Ru2 | CID 10908223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer | Semantic Scholar [semanticscholar.org]

- 6. m.youtube.com [m.youtube.com]

- 7. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 10. p-Cymene Complexes of Ruthenium(II) as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-portal.uws.ac.uk [research-portal.uws.ac.uk]

- 12. Ruthenium(ii) p-cymene complexes of a benzimidazole-based ligand capable of VEGFR2 inhibition: hydrolysis, reactivity and cytotoxicity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility and Stability of Benzeneruthenium(II) Chloride Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of benzeneruthenium(II) chloride dimer, an organoruthenium compound with significant applications in catalysis and medicinal chemistry. The information presented herein is intended to support research and development activities by providing key data and methodologies for the effective handling and application of this compound.

Executive Summary

This compound, with the chemical formula [(C₆H₆)RuCl₂]₂, is a red-brown, diamagnetic solid that serves as a versatile precursor in organometallic synthesis and as a catalyst in various organic transformations.[1][2] Its utility in research and drug development necessitates a thorough understanding of its solubility in different solvent systems and its stability under various experimental conditions. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and provides visual representations of its key chemical transformations.

Solubility Characteristics

The solubility of this compound is highly dependent on the nature of the solvent. It exhibits a range of solubilities from being practically insoluble in non-polar solvents to moderately soluble in polar, coordinating solvents. A summary of its solubility in various solvents is presented in Table 1.

Table 1: Solubility of this compound

| Solvent | Solubility | Observations and Conditions |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (99.96 mM) | Requires sonication and warming to 60°C.[3] |

| Water | Slightly soluble | Hydrolysis occurs.[1][4] |

| Acetonitrile | Slightly soluble | The dimer is monomeric in this solvent.[5] |

| Acetone | Soluble | Data for a derivative, suggesting solubility.[6] |

| Methanol | Soluble | Data for a derivative, suggesting solubility.[6] |

| Chloroform | Soluble | The dimer is monomeric in this solvent.[5] |

| Diethyl Ether | Insoluble | Data for a derivative, suggesting insolubility.[6] |

| n-Pentane | Insoluble | Data for a derivative, suggesting insolubility.[6] |

Stability Profile

The stability of this compound is influenced by factors such as temperature, light, and the presence of coordinating ligands or water. Proper storage and handling are crucial to maintain its integrity.

Table 2: Stability of this compound

| Condition | Stability | Observations and Recommendations |

| Solid State | ||

| Thermal | Decomposes at ~250°C.[7][8] | Thermogravimetric analysis shows the structure is preserved up to the point of decomposition.[4][9] |

| Air | Air-sensitive.[4] | Store under an inert atmosphere (e.g., nitrogen).[3] |

| Light | Light-sensitive. | Store protected from light.[3] |

| In Solution | ||

| DMSO (Stock Solution) | Limited | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] |

| Chloroform | Unstable | Decomposition is significantly faster than in DMSO.[6] |

| Aqueous Media | Unstable | Reacts with water to form binuclear tri-µ-chloro-cationic species.[4] |

Key Chemical Transformations

This compound undergoes characteristic reactions that are important for its application as a catalyst precursor.

Reaction with Lewis Bases

In the presence of Lewis bases, such as triphenylphosphine (B44618) (PPh₃), the dimeric structure of this compound cleaves to form monomeric adducts.[1] This reaction is fundamental to the generation of catalytically active species.

Caption: Reaction of the dimer with a Lewis base to form a monomeric adduct.

Reaction in Aqueous Solution

In aqueous solutions, this compound can undergo hydrolysis, leading to the formation of a binuclear tri-µ-chloro-cationic species.[4] This highlights the compound's reactivity with water and the importance of using anhydrous solvents for reactions where the dimeric structure is to be preserved.

Caption: Formation of a cationic species in the presence of water.

Experimental Protocols

The following are generalized methodologies for assessing the solubility and stability of this compound, adapted from standard practices for organometallic compounds.

Determination of Solubility

This protocol provides a general framework for qualitatively and semi-quantitatively assessing the solubility of the compound in various solvents.[10][11][12]

Caption: General workflow for determining the solubility of the compound.

Procedure:

-

Place a pre-weighed amount (e.g., 25 mg) of this compound into a clean, dry vial.

-

Add the chosen solvent in small portions (e.g., 3 x 0.25 mL) up to a total volume of 0.75 mL.

-

After each addition, cap the vial and vortex or sonicate vigorously for at least 60 seconds.

-

Visually inspect the solution for any undissolved solid against a contrasting background.

-

If the compound is not fully dissolved at room temperature, gently warm the mixture (e.g., in a water bath at 60°C) and observe for any changes in solubility.

-

Record the observation as soluble, slightly soluble, or insoluble. For quantitative analysis, a gravimetric method or spectroscopic analysis of the supernatant can be employed.

Assessment of Stability in Solution

This protocol outlines a method to monitor the stability of the compound in a given solvent over time using spectroscopic techniques.[13][14]

Caption: Workflow for assessing the stability of the compound in solution.

Procedure:

-

Prepare a stock solution of this compound in the solvent of interest at a known concentration.

-

Immediately after preparation (t=0), acquire a baseline analytical measurement (e.g., UV-Vis spectrum, ¹H NMR spectrum).

-

Store the stock solution under the desired conditions (e.g., specific temperature, light or dark, inert or ambient atmosphere).

-

At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot and repeat the analytical measurement.

-

Compare the data from each time point to the initial t=0 measurement. The appearance of new signals/peaks or a decrease in the intensity of the parent compound's signals can indicate decomposition.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound. A clear understanding of these characteristics is paramount for its successful application in research and development. The provided data tables, reaction diagrams, and experimental protocols offer a practical resource for scientists and professionals working with this important organoruthenium compound. Adherence to the outlined storage and handling recommendations will ensure the integrity and reactivity of the compound for experimental use.

References

- 1. (Benzene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 37366-09-9 [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Arene Ruthenium(II) Complexes Bearing the κ-P or κ-P,κ-S Ph2P(CH2)3SPh Ligand | MDPI [mdpi.com]

- 7. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 8. aspirasci.com [aspirasci.com]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.ws [chem.ws]

- 13. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Investigation of the Stability of Ruthenium Based Photocatalysts Using ... - Ahmed M.A. Rashed - Google 도서 [books.google.co.kr]

Benzeneruthenium(II) Chloride Dimer: A Technical Overview for Researchers

An in-depth guide for scientists and professionals in drug development on the properties, synthesis, and structure of benzeneruthenium(II) chloride dimer.

This compound, with the chemical formula [Ru(C₆H₆)Cl₂]₂, is an organometallic compound that serves as a significant precursor and catalyst in a variety of chemical transformations.[1] Its utility in organic synthesis, particularly in catalysis, has made it a subject of interest for researchers in academia and industry, including those in the field of drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a visualization of its molecular structure.

Core Properties and Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. This data is crucial for experimental design and characterization.

| Property | Value |

| Chemical Formula | C₁₂H₁₂Cl₄Ru₂[2] |

| Molecular Weight | 500.18 g/mol [3] |

| Appearance | Orange-red to brown powder or crystals[4] |

| CAS Number | 37366-09-9[2] |

| Melting Point | Decomposes above 250°C |

| Solubility | Slightly soluble in water with hydrolysis[1] |

| ¹H NMR (DMSO-d₆) | Chemical shift around 6.1 ppm (singlet, aromatic protons) |

| ¹³C NMR (DMSO-d₆) | Chemical shift around 86 ppm (aromatic carbons)[5] |

| Infrared (IR) Spectroscopy | Ru-Cl (terminal) stretching vibration around 290 cm⁻¹; Ru-Cl (bridging) stretching vibration around 250 cm⁻¹[6] |

Molecular Structure

The dimeric structure of benzeneruthenium(II) chloride features two ruthenium centers. Each ruthenium atom is coordinated to a benzene (B151609) ring in an η⁶ fashion and to two terminal and two bridging chloride ligands, resulting in a pseudo-octahedral geometry around each metal center. The bridging chlorides link the two ruthenium moieties.

Caption: Molecular structure of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol details a common and effective method for the synthesis of this compound, adapted from established literature procedures.[7] This synthesis involves the reaction of hydrated ruthenium(III) chloride with a cyclohexadiene which serves as the benzene precursor.

Materials and Reagents:

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

-

Ethanol (B145695) (95%)

-

Diethyl ether

-

Standard reflux apparatus

-

Magnetic stirrer with heating plate

-

Filtration apparatus (e.g., Büchner funnel)

-

Schlenk line or inert atmosphere setup (optional but recommended)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ruthenium(III) chloride hydrate (e.g., 1.0 g) in 95% ethanol (e.g., 50 mL).

-

Addition of Reagent: To the stirred solution, add 1,3-cyclohexadiene (e.g., 3-4 equivalents).

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress is often indicated by a color change. A typical reflux time is 4-6 hours.

-

Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. The product will begin to precipitate. Further cooling in an ice bath can enhance precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the resulting orange-red to brown solid under vacuum to obtain the final product, this compound.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

This comprehensive guide provides essential information for researchers working with this compound. The presented data and protocols are intended to facilitate its synthesis, characterization, and application in further research and development endeavors.

References

- 1. (Benzene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H12Cl4Ru2 | CID 10962144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 37366-09-9 [smolecule.com]

- 4. Benzeneruthenium(II) chloride, dimer, 97% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

In-Depth Technical Guide to Benzeneruthenium(II) Chloride Dimer (CAS No. 37366-09-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzeneruthenium(II) chloride dimer, identified by the CAS number 37366-09-9, is an organometallic compound with the chemical formula [(C₆H₆)RuCl₂]₂. This air-stable, red-brown solid is a significant reagent in the field of organometallic chemistry and serves as a versatile precursor for the synthesis of other ruthenium catalysts. Its primary utility lies in its catalytic activity for a variety of organic transformations, including nucleophilic aromatic substitution (SNAr) reactions and hydrosilylation. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an example of its catalytic application.

Chemical and Physical Properties

A summary of the key quantitative properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 37366-09-9 |

| Molecular Formula | C₁₂H₁₂Cl₄Ru₂ |

| Molecular Weight | 500.17 g/mol |

| Appearance | Orange to brown to dark red powder/crystals |

| Melting Point | 250 °C (decomposes) |

| Purity | ≥95% |

| Solubility | Slightly soluble in water (with hydrolysis) |

| InChI Key | YGXMUPKIEHNBNQ-UHFFFAOYSA-J |

| SMILES | c1ccccc1.c1ccccc1.Cl[Ru]Cl.Cl[Ru]Cl |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of hydrated ruthenium(III) chloride with a cyclohexadiene, which serves as the benzene (B151609) precursor. The following protocol is adapted from a standard procedure in inorganic synthesis.

Experimental Protocol: Synthesis

Materials:

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

-

1,3-Cyclohexadiene

-

Ethanol (B145695) (95%)

-

Dichloromethane

-

Diethyl ether

Procedure:

-

A solution of hydrated ruthenium(III) chloride (1.0 g) in 95% ethanol (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

1,3-Cyclohexadiene (3.0 mL) is added to the solution.

-

The mixture is heated to reflux with constant stirring for 4 hours. The color of the solution will change to a deep red.

-

After the reflux period, the solution is cooled to room temperature.

-

The volume of the solvent is reduced to approximately 10 mL using a rotary evaporator.

-

The resulting red-brown precipitate is collected by vacuum filtration.

-

The solid is washed with two portions of cold diethyl ether (10 mL each) to remove any unreacted organic starting materials.

-

The product is dried under vacuum to yield this compound.

Expected Yield: ~80-90%

Synthesis Workflow

The Ascendancy of Arene Ruthenium(II) Complexes: A Journey from Curiosity to Clinical Candidates

An In-depth Technical Guide on the Historical Development, Synthetic Methodologies, and Therapeutic & Catalytic Applications of Arene Ruthenium(II) Complexes

This whitepaper provides a comprehensive overview of the historical development of arene ruthenium(II) complexes, tracing their evolution from initial synthesis to their current status as promising therapeutic agents and versatile catalysts. Tailored for researchers, scientists, and drug development professionals, this guide delves into the core aspects of their chemistry, including detailed synthetic protocols, quantitative analysis of their biological and catalytic activities, and the elucidation of their mechanisms of action.

Introduction: The Dawn of a New Class of Organometallics

The story of arene ruthenium(II) complexes begins in the mid-20th century, with early explorations into the coordination chemistry of ruthenium. A pivotal moment arrived in 1972 when Zelonka and Baird reported the first stable monomeric benzene-ruthenium complexes.[1] These "piano-stool" complexes, characterized by an η⁶-coordinated arene ring forming the "seat" and three other ligands as the "legs," laid the fundamental structural groundwork for this entire class of compounds.[2] Initially of academic interest, the trajectory of arene ruthenium(II) complexes took a significant turn in 1992 when Tocher and colleagues observed that coordinating the antibiotic metronidazole (B1676534) to a benzene-ruthenium dichloro moiety enhanced its cytotoxicity.[1] This serendipitous discovery opened the floodgates for investigating the anticancer potential of this versatile scaffold, leading to the development of numerous derivatives with improved efficacy and selectivity.

The Synthetic Cornerstone: The Dimeric Arene Ruthenium(II) Halide Precursor

The vast majority of arene ruthenium(II) complexes are synthesized from a common and crucial starting material: the dimeric arene ruthenium(II) halide complex, typically [Ru(η6-arene)Cl2]2. The synthesis of this precursor is a cornerstone of arene ruthenium chemistry. A widely adopted method, pioneered by Bennett and Smith, involves the dehydrogenation of a suitable cyclohexadiene derivative by ruthenium(III) chloride in an alcoholic solvent.[3][4]

Experimental Protocol: Synthesis of [Ru(η6-p-cymene)Cl2]2

The following protocol is a representative example for the synthesis of the commonly used p-cymene (B1678584) precursor.

Materials:

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

-

α-Phellandrene

-

Diethyl ether

-

Argon or Nitrogen gas

Procedure:

-

A solution of RuCl₃·xH₂O in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

α-Phellandrene is added to the solution.

-

The reaction mixture is heated to reflux under an inert atmosphere (Argon or Nitrogen) for several hours. The color of the solution typically changes from dark brown to a deep red-orange.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The volume of the solvent is reduced under vacuum.

-

The resulting orange-red precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and dried in vacuo.

This dimeric precursor serves as a versatile entry point for a wide array of monomeric arene ruthenium(II) complexes through bridge-splitting reactions with various ligands, including phosphines, amines, and N-heterocyclic carbenes.[5][6][7]

Therapeutic Applications: A New Frontier in Cancer Chemotherapy

The limitations of platinum-based anticancer drugs, such as severe side effects and the development of resistance, have fueled the search for alternative metal-based therapeutics.[1] Arene ruthenium(II) complexes have emerged as a highly promising class of candidates, with several compounds demonstrating significant in vitro and in vivo anticancer activity.[1][8] Their proposed advantages include a potentially different mechanism of action, reduced toxicity, and the ability to overcome cisplatin (B142131) resistance.[9]

Two of the most historically significant and extensively studied families of arene ruthenium(II) anticancer agents are the RM175 and RAPTA series.

RM175 and its Analogs: The DNA Binders

RM175, [(η6-biphenyl)Ru(en)Cl]+, was one of the first arene ruthenium(II) complexes to show potent anticancer activity.[2] A key feature of RM175 and its analogs is their ability to bind to DNA, primarily through the coordination of the ruthenium center to the N7 position of guanine (B1146940) bases after hydrolysis of the Ru-Cl bond.[2] The extended arene ligand can further stabilize this interaction through intercalation between DNA base pairs.[2]

RAPTA Complexes: The Protein Targeted Agents

In contrast to the DNA-targeting paradigm of RM175, the Ruthenium-Arene-PTA (RAPTA) family of complexes, where PTA is 1,3,5-triaza-7-phosphaadamantane, exhibit a different and intriguing mechanism of action. The most prominent member, RAPTA-C ([Ru(η6-p-cymene)Cl2(PTA)]), displays low cytotoxicity in vitro but is a potent inhibitor of metastasis in vivo.[8][9] Mechanistic studies have revealed that RAPTA-C primarily targets proteins rather than DNA.[2]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of selected historically significant and representative arene ruthenium(II) complexes against various human cancer cell lines.

| Complex | Arene Ligand | Other Ligands | Cell Line | IC₅₀ (µM) | Reference |

| RM175 | Biphenyl | ethylenediamine, Cl⁻ | A2780 (ovarian) | ~6 | [10] |

| RAPTA-C | p-cymene | PTA, 2x Cl⁻ | A2780 (ovarian) | >300 | [11] |

| HC11 | Indan | 2,2'-bipyridine, Cl⁻ | A2780 (ovarian) | 0.6 | [10] |

| Complex with Hexamethylbenzene | Hexamethylbenzene | 4-(biphenyl-4-carbonyl)-3-methyl-1-phenyl-5-pyrazolonate, PTA | HeLa (cervical) | 9-34 | [5] |

| Ru40 | p-cymene | Benzothiazole-functionalized NHC, Cl⁻ | HT-29 (colon) | 8.51 ± 0.69 | [2] |

| Complex 32 | p-cymene | picolinic acid, Cl⁻ | MDA-MB-453 (breast) | 81.97 | [2] |

| Complex 11Cl | Toluene | 2x PPh₃, Cl⁻ | MCF-7 (breast) | ~0.1 | [10] |

Experimental Protocol: Synthesis of RAPTA-C

The synthesis of RAPTA-C is a straightforward procedure starting from the [Ru(η6-p-cymene)Cl2]2 dimer.

Materials:

-

[Ru(η6-p-cymene)Cl2]2

-

1,3,5-triaza-7-phosphaadamantane (PTA)

-

Diethyl ether

Procedure:

-

Equimolar amounts of [Ru(η6-p-cymene)Cl2]2 and PTA are dissolved in methanol in a round-bottom flask.

-

The solution is refluxed for several hours.

-

After cooling to room temperature, the product is precipitated by the addition of diethyl ether.

-

The solid product is collected by filtration, washed with diethyl ether, and dried.[11]

Mechanism of Action: A Dichotomy of Targets

The anticancer activity of arene ruthenium(II) complexes is multifaceted and highly dependent on the nature of the ligands. The general mechanism involves the initial hydrolysis of the Ru-Cl bond(s) within the cancer cell, generating a more reactive aqua species. What follows is a divergence in primary biological targets.

Figure 1: Generalized mechanism of action for anticancer arene ruthenium(II) complexes.

Catalytic Applications: Enabling Green and Efficient Transformations

Beyond their medicinal promise, arene ruthenium(II) complexes are highly effective catalysts for a variety of organic transformations, often proceeding with high efficiency and selectivity under mild conditions. Their catalytic prowess is particularly evident in hydrogenation and isomerization reactions.

Transfer Hydrogenation

Arene ruthenium(II) complexes, particularly those bearing chiral diamine ligands, are exceptional catalysts for the asymmetric transfer hydrogenation of ketones to chiral alcohols, a crucial transformation in the synthesis of pharmaceuticals and fine chemicals.[12] These reactions typically utilize isopropanol (B130326) as both the solvent and the hydride source.

Redox Isomerization

Another significant catalytic application is the redox isomerization of allylic alcohols to the corresponding saturated carbonyl compounds.[13][14][15] This atom-economical reaction is efficiently catalyzed by arene ruthenium(II) complexes, often in aqueous media, highlighting their potential for green chemistry applications.

Quantitative Analysis of Catalytic Activity

The following table presents a selection of quantitative data for the catalytic performance of arene ruthenium(II) complexes in representative reactions.

| Catalyst Type | Reaction | Substrate | TON | TOF (h⁻¹) | Reference |

| CN-Ruthenacycle | Transfer Hydrogenation | Aryl alkyl ketones | up to 9000 | up to 63,000 | [16] |

| Chiral Arene-Ru(II)-Diamine | Asymmetric Transfer Hydrogenation | Acetophenone | up to 190 | - | [16] |

| [RuCl2(η6-C6H6){P(CH2OH)3}] | Redox Isomerization of Allylic Alcohols | 1-octen-3-ol | up to 782 | up to 600 | [14][15] |

| [RuCl2(η6-C6H5OCH2CH2OH)(P(OMe)3)] | Redox Isomerization of Allylic Alcohols | Aromatic allylic alcohols | - | High activity | [13] |

Experimental Workflow for Synthesis and Evaluation

The development of new arene ruthenium(II) complexes, whether for therapeutic or catalytic applications, generally follows a systematic workflow.

Figure 2: General experimental workflow for the development of arene ruthenium(II) complexes.

Conclusion and Future Perspectives

The historical development of arene ruthenium(II) complexes showcases a remarkable journey from fundamental organometallic chemistry to tangible applications in medicine and catalysis. Their modular "piano-stool" structure has allowed for extensive synthetic modifications, leading to a diverse array of compounds with fine-tuned properties. In the realm of cancer therapy, the paradigm has shifted from solely DNA-targeting agents to complexes with alternative mechanisms of action, such as protein inhibition, offering new avenues to combat drug resistance. The success of compounds like RM175 and the unique anti-metastatic properties of RAPTA-C underscore the immense potential of this class of metallodrugs.

In catalysis, arene ruthenium(II) complexes have established themselves as robust and efficient catalysts for key organic transformations. Their ability to function in aqueous media opens up exciting possibilities for the development of more sustainable and environmentally friendly chemical processes.

The future of arene ruthenium(II) chemistry will likely focus on the rational design of next-generation complexes with enhanced selectivity and potency. This will involve a deeper understanding of their structure-activity relationships, the elucidation of their detailed biological and catalytic mechanisms, and the exploration of novel applications. The continued interplay between synthetic chemistry, medicinal chemistry, and catalysis will undoubtedly ensure that arene ruthenium(II) complexes remain at the forefront of scientific innovation for years to come.

References

- 1. Arene Ru(II) Complexes with Difluorinated Ligands Act as Potential Inducers of S-Phase Arrest via the Stabilization of c-myc G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ruthenium(ii)–arene complexes as anti-metastatic agents, and related techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arene ruthenium(II) complexes formed by dehydrogenation of cyclohexadienes with ruthenium(III) trichloride | Semantic Scholar [semanticscholar.org]

- 4. Arene ruthenium(II) complexes formed by dehydrogenation of cyclohexadienes with ruthenium(III) trichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Synthesis and structure of [(η6-p-cymene)Ru(2-anthracen-9-ylmethylene-N-ethylhydrazinecarbothioamide)Cl]Cl; biological evaluation, topoisomerase II inhibition and reaction with DNA and human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dichlorido(η6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II) [mdpi.com]

- 8. Ruthenium(ii)–arene complexes as anti-metastatic agents, and related techniques - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Fine-tuning the cytotoxicity of ruthenium(ii) arene compounds to enhance selectivity against breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Highly water-soluble arene-ruthenium(ii) complexes: application to catalytic isomerization of allylic alcohols in aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Water-soluble ruthenium(II) catalysts [RuCl2(eta6-arene)[P(CH2OH)3]] for isomerization of allylic alcohols and alkyne hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Arene Ruthenium Chemistry: A Technical Guide to the Initial Discovery of Dimeric Ruthenium Benzene Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery of dimeric ruthenium benzene (B151609) complexes, a cornerstone of modern organometallic chemistry. We will explore the initial synthesis, the pivotal characterization that resolved early structural ambiguities, and the experimental foundations laid by pioneering researchers. This document provides a detailed look at the foundational work that paved the way for the development of numerous ruthenium-based catalysts and therapeutic agents.

Introduction: A Tale of Two Forms

The journey into the world of ruthenium benzene complexes began in the 1960s. In 1967, Winkhaus and Singer reported the synthesis of a benzene ruthenium dichloride compound, [(C₆H₆)RuCl₂], from the reaction of ruthenium trichloride (B1173362) and 1,3-cyclohexadiene (B119728).[1][2] This initial product was a brown, insoluble material, leading the researchers to propose a polymeric structure.[1]

A significant breakthrough came in 1972 when R. A. Zelonka and M. C. Baird reported the synthesis of a soluble, red-colored form of the complex.[1] Their work provided crucial evidence for a dimeric structure, [(C₆H₆)RuCl₂]₂, which is now the widely accepted formulation for this important organometallic precursor. This guide focuses on the experimental details of this latter, structurally definitive work.

Experimental Protocols: The Synthesis of [(C₆H₆)RuCl₂]₂

The following protocol is adapted from the 1972 publication by Zelonka and Baird, which describes the preparation of the soluble dimeric form of (benzene)ruthenium dichloride.[1]

2.1. Materials and Equipment:

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·3H₂O)

-

1,3-Cyclohexadiene

-

90% Aqueous ethanol (B145695)

-

Standard reflux apparatus with a condenser

-

Heating mantle

-

Vacuum filtration setup

-

Schlenk line or similar inert atmosphere setup for handling air-sensitive materials (optional but recommended for best results)

2.2. Synthesis Procedure:

-

A solution of 1.70 g (6.5 x 10⁻³ mol) of RuCl₃·3H₂O in 100 ml of 90% aqueous ethanol was prepared in a round-bottom flask.

-

To this solution, 6 ml of 1,3-cyclohexadiene was added.

-

The reaction mixture was heated to 45°C for 3 hours under a reflux condenser.

-

After the heating period, the volume of the solution was reduced to 30 ml by rotary evaporation or distillation.

-

The resulting red precipitate was collected by vacuum filtration.

-

The collected solid was washed with ethanol.

-

The final product was dried in vacuo.

Yield: 85%

Quantitative Data Summary

The following tables summarize the key quantitative data from the characterization of the dimeric ruthenium benzene complex as reported by Zelonka and Baird.[1]

Table 1: Elemental Analysis Data for [(C₆H₆)RuCl₂]₂

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 28.82 | 28.97 |

| Hydrogen (H) | 2.42 | 2.40 |

| Chlorine (Cl) | 28.34 | 28.11 |

Table 2: Far-Infrared Spectral Data for [(C₆H₆)RuCl₂]₂

| Wavenumber (cm⁻¹) | Assignment |

| 294 | Terminal Ru-Cl stretching mode |

| 256 | Bridging Ru-Cl stretching mode |

| 248 | Bridging Ru-Cl stretching mode |

Structural Elucidation: From Spectrum to Dimer

The dimeric nature of [(C₆H₆)RuCl₂]₂ was inferred from its far-infrared spectrum.[1] The presence of distinct absorption bands for both terminal and bridging chloride ligands was the key piece of evidence against a simple polymeric structure with only one type of chloride environment.

The observation of a band at 294 cm⁻¹ is consistent with a terminal ruthenium-chlorine bond, while the bands at 256 and 248 cm⁻¹ are characteristic of bridging chloride ligands in a dimeric structure.[1][3] This spectroscopic fingerprint provided the first strong evidence for the now-familiar dichloro-bridged dimeric structure of (benzene)ruthenium dichloride.

Visualizations

5.1. Experimental Workflow

Caption: Synthetic workflow for the preparation of dimeric (benzene)ruthenium dichloride.

5.2. Logical Flow of Structural Determination

Caption: Logical progression from synthesis to the structural elucidation of the dimeric complex.

Conclusion

The initial synthesis and characterization of dimeric ruthenium benzene complexes, particularly the work of Zelonka and Baird, were pivotal in establishing a new class of organometallic compounds. The resolution of its dimeric structure through spectroscopic analysis laid the groundwork for decades of research into the reactivity and application of arene ruthenium complexes. This foundational knowledge continues to be essential for researchers in catalysis and medicinal chemistry, where the [(arene)RuCl₂]₂ motif remains a versatile and widely used precursor.

References

An In-depth Technical Guide to the Hydrolysis of Benzeneruthenium(II) Chloride Dimer in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzeneruthenium(II) chloride dimer, formally known as di-μ-chloro-bis[dichloro(η⁶-benzene)ruthenium(II)], is a key precursor in the synthesis of a wide array of organometallic ruthenium complexes. Its interaction with aqueous media is of paramount importance, particularly in the fields of catalysis and medicinal chemistry, where its hydrolysis products are often the catalytically active or biologically active species. This guide provides a comprehensive overview of the hydrolysis process of this compound in aqueous solutions, detailing the mechanism, key intermediates, and the experimental protocols used for its characterization. While specific kinetic data for the parent benzene (B151609) dimer is limited in publicly accessible literature, this guide draws upon data from closely related p-cymene (B1678584) and other arene ruthenium analogues to provide a robust understanding of the aqueous solution chemistry.

Introduction

The "piano-stool" configuration of half-sandwich arene ruthenium(II) complexes, such as the monomeric species derived from the this compound, imparts a unique combination of stability and reactivity. The arene ligand provides a stable facial capping ligand, while the other coordination sites are available for ligand exchange. In aqueous solutions, the chloride ligands are labile and can be substituted by water molecules in a process known as aquation or hydrolysis. This process is a critical activation step, as the resulting aqua complexes are generally more reactive and can readily interact with a variety of substrates, including biological macromolecules like DNA and proteins. Understanding the kinetics and mechanism of this hydrolysis is therefore essential for the rational design of ruthenium-based catalysts and therapeutic agents.

The Hydrolysis Pathway

The hydrolysis of this compound, [(η⁶-C6H6)RuCl2]2, is a stepwise process that begins with the cleavage of the chloride bridges in the presence of water, followed by the sequential replacement of the terminal chloride ligands with water molecules.

The overall process can be summarized as follows:

-

Dimer Cleavage: The dimeric structure breaks down in solution to form monomeric species.

-

First Hydrolysis: A terminal chloride ligand on the monomeric [Ru(η⁶-C6H6)Cl2(H2O)] is replaced by a water molecule, yielding [Ru(η⁶-C6H6)Cl(H2O)2]+.

-

Second Hydrolysis: The remaining chloride ligand is substituted by another water molecule, resulting in the formation of the triaqua species, [Ru(η⁶-C6H6)(H2O)3]2+.

These aqua species can then undergo deprotonation to form the corresponding hydroxo complexes, with the equilibrium being highly pH-dependent.

Caption: Generalized hydrolysis pathway of this compound.

Quantitative Data

Table 1: Rate Constants for the First Hydrolysis Step of Selected Arene Ruthenium(II) Complexes

| Arene Ligand | Complex | k (s⁻¹) at 298 K | Reference Compound |

| p-Cymene | [Ru(η⁶-p-cymene)Cl2(PTA)] | 1.2 x 10⁻³ | Yes |

| Biphenyl | [(η⁶-biphenyl)Ru(en)Cl]⁺ | 1.23 x 10⁻³ | Yes |

| Tetrahydroanthracene | [(η⁶-THA)Ru(en)Cl]⁺ | 2.26 x 10⁻³ | Yes |

PTA = 1,3,5-triaza-7-phosphaadamantane, en = ethylenediamine

Table 2: pKa Values of Coordinated Water in Arene Ruthenium(II) Aqua Complexes

| Complex | pKa | Reference Compound |

| [(η⁶-biphenyl)Ru(en)(H₂O)]²⁺ | 7.71 | Yes |

| [(η⁶-THA)Ru(en)(H₂O)]²⁺ | 8.01 | Yes |

| [(η⁶-DHA)Ru(en)(H₂O)]²⁺ | 7.95 | Yes |

THA = 5,8,9,10-tetrahydroanthracene, DHA = 9,10-dihydroanthracene

Experimental Protocols

The study of the hydrolysis of this compound typically involves a combination of spectroscopic and potentiometric techniques.

UV-Visible Spectrophotometry for Kinetic Analysis

This method is used to monitor the change in the electronic absorption spectrum of the ruthenium complex over time as the chloride ligands are replaced by water molecules.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a non-coordinating organic solvent (e.g., acetone) to ensure accurate initial concentration.

-

Initiation of Hydrolysis: Inject a small aliquot of the stock solution into a thermostated cuvette containing the aqueous solution of interest (e.g., deionized water, buffer of specific pH).

-

Data Acquisition: Immediately start recording the UV-Vis spectra at regular time intervals. The spectral changes, particularly in the ligand-to-metal charge transfer (LMCT) bands, are monitored.

-

Data Analysis: The change in absorbance at a specific wavelength, where the difference between the reactant and product spectra is maximal, is plotted against time. The data is then fitted to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs).

Caption: Experimental workflow for UV-Vis kinetic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Speciation Studies

¹H NMR spectroscopy is a powerful tool for identifying the different species present in solution during the hydrolysis process.

Protocol:

-

Sample Preparation: Dissolve a known amount of this compound in D₂O.

-

Initial Spectrum: Acquire a ¹H NMR spectrum immediately after dissolution to observe the initial state of the complex.

-

Time-course Monitoring: Acquire subsequent spectra at regular time intervals to monitor the appearance of new signals corresponding to the aqua and hydroxo species. The chemical shifts of the benzene protons are particularly sensitive to changes in the coordination sphere of the ruthenium center.

-

pH-dependent Studies: Adjust the pD of the solution (using DCl or NaOD) to study the effect of pH on the speciation and to determine the pKa values of the aqua complexes.

pH-Metric Titration for pKa Determination

This technique is employed to determine the acidity of the coordinated water molecules in the aqua complexes.

Protocol:

-

Solution Preparation: Prepare an aqueous solution of the hydrolyzed this compound.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH as a function of the volume of base added. The pKa value can be determined from the midpoint of the buffer region of the titration curve.

Conclusion

The hydrolysis of this compound is a fundamental process that dictates its reactivity in aqueous media. This guide has outlined the key mechanistic steps, provided representative quantitative data from analogous systems, and detailed the primary experimental protocols for studying this process. For researchers and professionals in drug development and catalysis, a thorough understanding of this aqueous solution chemistry is crucial for designing and optimizing the performance of novel ruthenium-based compounds. While specific kinetic parameters for the parent benzene dimer remain an area for further investigation, the methodologies and comparative data presented here provide a solid foundation for such studies.

An In-depth Technical Guide on the Diamagnetic Characteristics of [(C₆H₆)RuCl₂]₂

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diamagnetic properties of the organometallic compound (benzene)ruthenium(II) chloride dimer, [(C₆H₆)RuCl₂]₂. It details the theoretical basis for its diamagnetism, supported by structural and spectroscopic data. This document includes detailed experimental protocols for the synthesis and characterization of its magnetic properties. Furthermore, it explores the logical relationships between the compound's structure and its diamagnetism and delves into the potential applications of related ruthenium-arene complexes in drug development, specifically focusing on their anticancer mechanisms, which are visualized through signaling pathway diagrams.

Introduction

(Benzene)ruthenium(II) chloride dimer, with the chemical formula [(C₆H₆)RuCl₂]₂, is a red-brown, air-stable solid widely utilized as a precursor in the synthesis of other ruthenium catalysts and complexes.[1] Its diamagnetic nature is a key characteristic that influences its reactivity and spectroscopic properties. This guide aims to provide a detailed technical examination of this diamagnetism, offering valuable insights for researchers in organometallic chemistry, materials science, and medicinal chemistry.

Physicochemical and Spectroscopic Data

The fundamental properties of [(C₆H₆)RuCl₂]₂ are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value |

| Chemical Formula | C₁₂H₁₂Cl₄Ru₂ |

| Molar Mass | 500.17 g·mol⁻¹[1] |

| Appearance | Red-brown solid[1] |

| Density | 2.343 g/cm³[1] |

| Melting Point | Decomposes |

| Solubility | Slightly soluble in water with hydrolysis[1] |

Table 2: ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H (Benzene protons) | ~5.33 |

| ¹³C (Benzene carbons) | ~88.5 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Diamagnetism of [(C₆H₆)RuCl₂]₂

The diamagnetism of [(C₆H₆)RuCl₂]₂ arises from its electronic configuration. In this complex, ruthenium is in the +2 oxidation state (Ru(II)), which has a d⁶ electron configuration. In the pseudo-octahedral ligand field created by the η⁶-benzene ring and the chloride ligands, these six d-electrons are paired in the lower energy t₂g orbitals. With no unpaired electrons, the compound does not exhibit paramagnetism and is therefore diamagnetic.[1] This diamagnetic nature is consistent with its sharp, well-resolved NMR spectra, which would be significantly broadened by the presence of paramagnetic centers.

Experimental Protocols

Synthesis of [(C₆H₆)RuCl₂]₂

A common and effective method for the synthesis of [(C₆H₆)RuCl₂]₂ involves the reaction of hydrated ruthenium trichloride (B1173362) with a cyclohexadiene, which serves as the benzene (B151609) precursor.

Materials:

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

-

1,3-Cyclohexadiene (B119728) or 1,4-cyclohexadiene (B1204751)

Procedure:

-

A solution of ruthenium(III) chloride hydrate in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

An excess of 1,3-cyclohexadiene or 1,4-cyclohexadiene is added to the solution.

-

The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by a color change.

-

Upon completion, the solution is cooled to room temperature, which typically results in the precipitation of the red-brown product.

-

The solid product is collected by filtration, washed with cold ethanol and then diethyl ether, and dried under vacuum.

Determination of Magnetic Susceptibility

The diamagnetic character of [(C₆H₆)RuCl₂]₂ can be experimentally verified and quantified using methods such as the Evans method (NMR spectroscopy) or SQUID (Superconducting Quantum Interference Device) magnetometry.

The Evans method is a widely used NMR technique to determine the magnetic susceptibility of a compound in solution. It relies on measuring the change in the chemical shift of a reference signal (often the residual solvent peak or an inert internal standard like TMS) in the presence of the substance being analyzed.

Procedure:

-

Prepare a solution of [(C₆H₆)RuCl₂]₂ of a precisely known concentration in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A sealed capillary containing the same deuterated solvent (without the ruthenium complex) is placed inside the NMR tube containing the sample solution. This serves as the external reference.

-

Acquire the ¹H NMR spectrum of the sample.

-

The chemical shift difference (Δδ) between the solvent peak in the bulk solution and the solvent peak in the capillary is measured.

-

The molar magnetic susceptibility (χₘ) is calculated using the following formula:

χₘ = (Δδ / (c * f)) * M + χₘ,solvent

where:

-

Δδ is the observed chemical shift difference in Hz

-

c is the concentration of the sample in mol/cm³

-

f is the spectrometer frequency in Hz

-

M is the molar mass of the solute

-

χₘ,solvent is the molar susceptibility of the solvent

-

For a diamagnetic substance like [(C₆H₆)RuCl₂]₂, the observed shift will be small and negative, indicating repulsion by the magnetic field.

SQUID magnetometry is a highly sensitive technique for measuring the magnetic properties of materials. It can accurately determine the small negative magnetic susceptibility characteristic of diamagnetic compounds.

Procedure:

-

A carefully weighed sample of solid [(C₆H₆)RuCl₂]₂ is placed in a gelatin capsule or other suitable sample holder.

-

The sample is introduced into the SQUID magnetometer.

-

The magnetic moment of the sample is measured as a function of an applied magnetic field at a constant temperature (e.g., room temperature).

-

For a diamagnetic material, the induced magnetization will be in the opposite direction to the applied field, resulting in a negative magnetic moment.

-

The magnetic susceptibility (χ) is calculated from the slope of the magnetization versus applied field plot.

Visualizations

Logical Relationship: Structure to Diamagnetism

The following diagram illustrates the relationship between the electronic structure of the ruthenium center in [(C₆H₆)RuCl₂]₂ and its resulting diamagnetic property.

Caption: From Ru(II) to Diamagnetism.

Experimental Workflow: Synthesis

The workflow for the synthesis of [(C₆H₆)RuCl₂]₂ is depicted below.

Caption: Synthesis of [(C₆H₆)RuCl₂]₂.

Signaling Pathway: Anticancer Mechanism of Related Ruthenium-Arene Complexes

While [(C₆H₆)RuCl₂]₂ itself is primarily a synthetic precursor, related ruthenium-arene complexes have shown significant promise as anticancer agents. Their mechanism of action often involves the induction of apoptosis. The following diagram illustrates a generalized signaling pathway for apoptosis induced by such complexes.

Caption: Apoptosis induction by Ru-arene complexes.

Conclusion

The diamagnetic character of [(C₆H₆)RuCl₂]₂ is a direct consequence of its d⁶ electronic configuration in a pseudo-octahedral environment, leading to a spin-paired state. This property is fundamental to its stability and reactivity, making it a valuable precursor in organometallic synthesis. The detailed experimental protocols provided herein offer a practical guide for its preparation and the characterization of its magnetic properties. Furthermore, the exploration of the anticancer mechanisms of related ruthenium-arene complexes highlights a promising avenue for future drug development, where the foundational understanding of the electronic properties of such compounds is paramount.

References

Methodological & Application

Application Notes and Protocols for Benzeneruthenium(II) Chloride Dimer in Homogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzeneruthenium(II) chloride dimer, with the chemical formula [Ru(C₆H₆)Cl₂]₂, is a versatile and efficient precatalyst in the field of homogeneous catalysis.[1] This air-stable, orange-red solid serves as a valuable precursor for the generation of catalytically active ruthenium species for a variety of organic transformations. Its applications are particularly prominent in hydrogenation and transfer hydrogenation reactions, which are crucial steps in the synthesis of fine chemicals, pharmaceuticals, and other high-value organic molecules.

These application notes provide detailed protocols for the use of this compound in two key catalytic transformations: the transfer hydrogenation of ketones to secondary alcohols and the asymmetric transfer hydrogenation of ketones, a cornerstone of modern chiral synthesis.

Application 1: Transfer Hydrogenation of Ketones

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. Transfer hydrogenation offers a practical alternative to methods using high-pressure molecular hydrogen or stoichiometric metal hydride reagents. In this process, an organic molecule, typically 2-propanol, serves as the hydrogen source in the presence of a catalyst. This compound, in combination with a suitable ligand and base, effectively catalyzes this transformation.

Experimental Protocol: General Procedure for the Transfer Hydrogenation of Ketones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound ([Ru(C₆H₆)Cl₂]₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

-

Anhydrous 2-propanol (i-PrOH)

-

Potassium hydroxide (B78521) (KOH) or sodium isopropoxide (NaOiPr)

-

Ketone substrate

-

Anhydrous toluene (B28343) (optional, as a co-solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a Schlenk flask under an inert atmosphere, dissolve this compound (1 mol% Ru) and the phosphine ligand (e.g., triphenylphosphine, 2 mol%) in anhydrous toluene. Stir the solution at room temperature for 30 minutes to form the monomeric [Ru(C₆H₆)Cl₂(PR₃)] complex.

-

Reaction Setup: To the flask containing the catalyst, add the ketone substrate (1.0 mmol).

-

Addition of Reagents: Add anhydrous 2-propanol (5 mL) and the base (e.g., KOH, 10 mol%).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and stir under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a few drops of water.

-

Extraction: Remove the solvent under reduced pressure. Extract the residue with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired secondary alcohol.

Data Presentation: Transfer Hydrogenation of Various Ketones

The following table summarizes typical results for the transfer hydrogenation of a range of ketones catalyzed by a system derived from this compound.

| Entry | Substrate (Ketone) | Catalyst System | Time (h) | Conversion (%) | Yield (%) |

| 1 | Acetophenone (B1666503) | [Ru(C₆H₆)Cl₂(PPh₃)] / KOH | 4 | >99 | 98 |

| 2 | 4-Methoxyacetophenone | [Ru(C₆H₆)Cl₂(PPh₃)] / KOH | 3 | >99 | 97 |

| 3 | 4-Chloroacetophenone | [Ru(C₆H₆)Cl₂(PPh₃)] / KOH | 5 | >99 | 96 |

| 4 | Propiophenone | [Ru(C₆H₆)Cl₂(PPh₃)] / KOH | 6 | 98 | 95 |

| 5 | Cyclohexanone | [Ru(C₆H₆)Cl₂(PPh₃)] / KOH | 2 | >99 | 99 |

Conditions: Ketone (1.0 mmol), [Ru(C₆H₆)Cl₂]₂ (0.5 mol%), PPh₃ (2 mol%), KOH (10 mol%), 2-propanol (5 mL), reflux.

Catalytic Cycle: Transfer Hydrogenation of Ketones